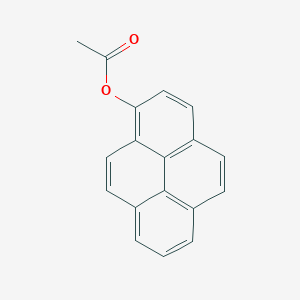

Pyren-1-yl Acetate

Übersicht

Beschreibung

Pyren-1-yl acetate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. Pyrene is known for its extended rigid structure and photophysical properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry . This compound specifically features an acetate group attached to the pyrene nucleus, which can influence its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl acetate typically involves the acetylation of pyrene derivatives. One common method is the reaction of pyrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form pyrene-1-carboxylic acid.

Reduction: Reduction of this compound can yield pyrene-1-yl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products:

Oxidation: Pyrene-1-carboxylic acid.

Reduction: Pyrene-1-yl alcohol.

Substitution: Bromopyrene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : Pyren-1-yl acetate serves as a fundamental building block for synthesizing complex pyrene derivatives. These derivatives are crucial for studying photophysical properties and developing electronic materials.

- Fluorescent Probes : The compound is utilized in creating fluorescent probes that help analyze biological systems. Its fluorescence can be modulated by the microenvironment, making it an effective tool for cellular imaging.

Biology

- Biochemical Analysis : this compound is employed in biochemical assays to study interactions with proteins and nucleic acids. Its fluorescence characteristics allow researchers to track molecular interactions within cells .

- Gene Therapy Applications : The compound has potential applications in gene therapy, where its ability to penetrate cellular membranes facilitates the delivery of genetic material.

Medicine

- Anticancer Properties : Research indicates that pyrene derivatives, including this compound, may possess anticancer properties. They can interact with DNA, leading to disruptions in cellular processes that promote cancer cell apoptosis .

Industry

- Organic Light Emitting Diodes (OLEDs) : this compound is integral to the development of OLEDs due to its efficient light-emitting properties. It acts as a hole transport material (HTM), enhancing the performance and stability of OLED devices .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Properties |

|---|---|---|

| Chemistry | Building block for complex synthesis | Rigid structure, photophysical properties |

| Biology | Fluorescent probes | Sensitive fluorescence to microenvironment |

| Medicine | Anticancer agent | DNA interaction, induces apoptosis |

| Industry | OLED development | Efficient light emission, stable performance |

Case Study 1: Fluorescent Probes in Biological Systems

A study explored the use of this compound as a fluorescent probe to monitor cellular processes. The probe demonstrated high sensitivity to changes in the cellular environment, allowing for real-time imaging of protein interactions within living cells. The results indicated that modifications to the pyrene structure could enhance fluorescence intensity and specificity .

Case Study 2: Anticancer Potential

In another investigation, pyrenyl derivatives were tested for their cytotoxic effects on cancer cell lines. The study revealed that these compounds could significantly reduce cell viability upon light exposure, suggesting their potential use in photodynamic therapy (PDT). The mechanism involved the generation of reactive oxygen species (ROS) upon excitation, leading to cancer cell death .

Wirkmechanismus

The mechanism of action of pyren-1-yl acetate involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

1-Pyrenecarboxylic Acid: An oxidized derivative of pyrene, used in similar applications as this compound.

1-Pyrenemethanol: A reduced derivative of pyrene, also used as a building block in organic synthesis.

Uniqueness of this compound: this compound is unique due to the presence of the acetate group, which can influence its reactivity and solubility. This makes it a versatile intermediate for the synthesis of various pyrene derivatives and enhances its applicability in different scientific fields .

Biologische Aktivität

Sodium sulfide nonahydrate (Na₂S·9H₂O) is a chemical compound that has garnered attention for its various biological activities and applications in both industrial and research settings. It is primarily recognized for its role as a reducing agent, but its biological implications extend to areas such as cancer research, neurobiology, and environmental science. This article delves into the biological activity of sodium sulfide nonahydrate, highlighting key research findings, case studies, and relevant data.

Sodium sulfide nonahydrate is a hygroscopic solid that is highly soluble in water. It is characterized by the following properties:

- Molecular Formula : Na₂S·9H₂O

- CAS Number : 1313-84-4

- Molar Mass : 240.18 g/mol

- Appearance : White to yellow crystalline solid

- Solubility : Approximately 450 g/L in water .

Safety Information

It is important to note that sodium sulfide nonahydrate is classified as hazardous. It can cause severe skin burns and eye damage and is toxic to aquatic life . Proper handling and safety precautions are essential when working with this compound.

Role in Hydrogen Sulfide Metabolism

Sodium sulfide nonahydrate serves as a source of hydrogen sulfide (H₂S), a gasotransmitter known for its dual role in physiology and pathology. H₂S has been implicated in various biological processes, including:

- Neuroprotection : Research indicates that H₂S can exert protective effects against neurodegeneration by modulating oxidative stress pathways. For instance, studies have shown that H₂S can enhance the survival of colon cancer cells under hypoxic conditions by regulating metabolic pathways associated with cell survival .

- Cancer Research : The modulation of H₂S metabolism has been linked to cancer cell proliferation and survival. N-acetylcysteine (NAC), an antioxidant, was found to stimulate H₂S production in colon cancer cells, suggesting potential therapeutic avenues for targeting cancer metabolism .

Environmental Applications

Sodium sulfide nonahydrate has also been explored for its environmental applications, particularly in wastewater treatment and nutrient recovery:

- Phosphorus Recovery : In a study involving anaerobic biosolids treatment, sodium sulfide nonahydrate was used to manipulate phosphorus solubility by reducing iron activity in biosolids. This approach demonstrated the potential for recovering phosphorus from wastewater while minimizing environmental impact .

Neuroprotective Effects

A significant study investigated the effects of sodium sulfide on neurodegenerative models. The findings suggested that H₂S derived from sodium sulfide nonahydrate could reduce neuronal apoptosis under oxidative stress conditions. This study highlights the potential of sodium sulfide as a neuroprotective agent in therapies aimed at conditions like Alzheimer's disease.

Industrial Applications

In industrial chemistry, sodium sulfide nonahydrate has been utilized as a reducing agent in various syntheses. For example, it plays a crucial role in the production of polysulfides and thiepine derivatives through reactions with bis-electrophiles, showcasing its versatility beyond biological applications .

Research Findings

The following table summarizes key research findings related to the biological activity of sodium sulfide nonahydrate:

Eigenschaften

IUPAC Name |

pyren-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAPHCGFUPXIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999989 | |

| Record name | Pyren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78751-40-3 | |

| Record name | 1-Pyrenol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.